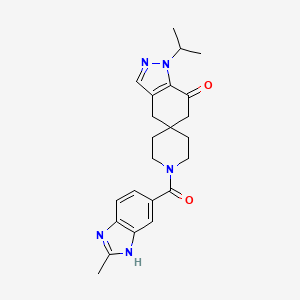
Ketohexokinase inhibitor 1
Übersicht
Beschreibung
Ketohexokinase inhibitor 1 is an orally bioavailable pyrimidinopyrimidine compound . It acts as a potent, reversible, and ATP-competitive inhibitor of human hepatic KHK activity . It efficiently blocks fructose-1-phosphate secretion . It is also known as N⁸-(Cyclopropylmethyl)-N⁴-(2-(methylthio)phenyl)-2-(1-piperazinyl)-pyrimido[5,4-d]pyrimidine-4,8-diamine .
Physical And Chemical Properties Analysis
Ketohexokinase inhibitor 1 is a solid yellow compound . It is soluble in DMSO at 16.6 mg/mL . It should be stored at -20°C and protected from light .Wissenschaftliche Forschungsanwendungen
1. Metabolic Disorder Treatment
Ketohexokinase (KHK) inhibitors, like PF-06835919, are primarily researched for their potential in treating metabolic disorders related to excessive fructose consumption, such as non-alcoholic fatty liver disease (NAFLD), steatohepatitis (NASH), and insulin resistance. PF-06835919, a potent KHK inhibitor, is in phase 2 clinical trials for these purposes (Futatsugi et al., 2020).
2. Diabetes and Obesity Treatment
KHK inhibitors have potential applications in treating diabetes and obesity. Studies on pyrimidinopyrimidine series of KHK inhibitors have shown promising results in inhibiting KHK, even with variations in the 2-position substituent interacting with Asp-27B in the ATP-binding region of KHK (Maryanoff et al., 2012).
3. Drug Discovery and Design
KHK inhibitors are significant in the field of drug discovery and design. For instance, the discovery of specific KHK inhibitors, like the pyridine 12, involved fragment-based screening and optimization using structure-based drug design. This approach is critical in developing pharmacological tools for studying the impact of KHK inhibition on metabolic disorders (Huard et al., 2017).
4. Fructose Metabolism and Disease Association
Investigations into inhibitors of KHK, such as PF-06835919, have revealed important insights into the role of fructose metabolism in diseases. Inhibition of KHK may reduce body weight, free fatty acids, and triglycerides, offering a novel approach to treat diabetes and obesity in response to modern diets (Maryanoff et al., 2011).
5. Assay Development for KHK Activity
Development of assays, such as a luminescence-based protocol, to quantify KHK activity is essential for evaluating KHK inhibitors' efficacy in clinical trials for conditions like NAFLD and diabetes. This technique has been validated using knockdown and overexpression of KHK in vivo and in vitro (Park et al., 2021).
6. Understanding Genetic Mutations
Research on the properties of normal and mutant recombinant human ketohexokinases contributes to our understanding of genetic diseases like essential fructosuria. Studying the activity of different ketohexokinase isoforms and their mutations aids in understanding the molecular basis of these disorders (Asipu et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(1S,5R)-3-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25)/t8-,9?,10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUYWDNWFXSMJJ-OFLUOSHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN1C2=NC(=CC(=N2)N3C[C@@H]4[C@H](C3)C4CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ketohexokinase inhibitor 1 | |
CAS RN |
2102501-84-6 | |
| Record name | PF-06835919 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2P9H3A8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





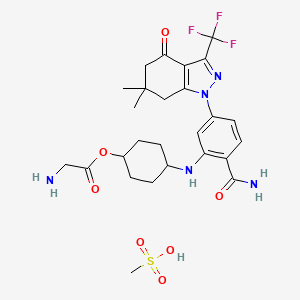
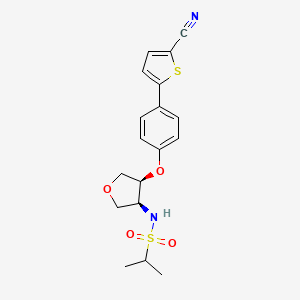
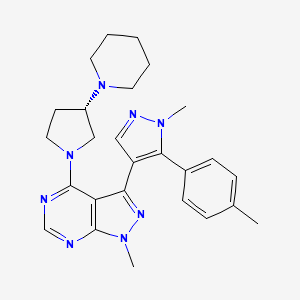

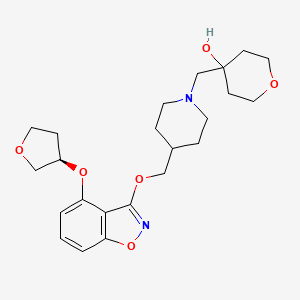

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B609952.png)

